molecular formula C8H9NO3S B2435013 Methyl 4-oxo-4-(thiazol-2-yl)butanoate CAS No. 106961-41-5

Methyl 4-oxo-4-(thiazol-2-yl)butanoate

Cat. No.: B2435013
CAS No.: 106961-41-5
M. Wt: 199.22
InChI Key: BBSURTUUVBVGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4-(thiazol-2-yl)butanoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-(thiazol-2-yl)butanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(thiazol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-oxo-4-(thiazol-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4-(thiazol-2-yl)butanoate involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of enzymes like inosine monophosphate dehydrogenase, which is crucial for nucleotide synthesis in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Tiazofurin: An antineoplastic drug.

    Abafungin: An antifungal drug.

Uniqueness

Methyl 4-oxo-4-(thiazol-2-yl)butanoate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSURTUUVBVGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.